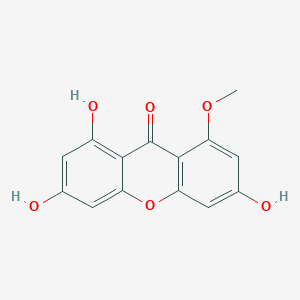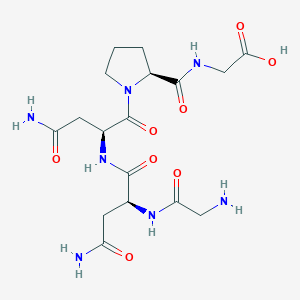![molecular formula C13H16O B12532543 1-Phenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-96-0](/img/structure/B12532543.png)
1-Phenylbicyclo[2.2.1]heptan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fenilbiciclo[2.2.1]heptan-7-ol es un compuesto químico con la fórmula molecular C13H16O. Es un derivado del norbornano, un hidrocarburo bicíclico, y presenta un grupo fenilo unido a la estructura del biciclo[2.2.1]heptano.
Métodos De Preparación
La síntesis de 1-Fenilbiciclo[2.2.1]heptan-7-ol generalmente implica los siguientes pasos:
Reacción de Diels-Alder: El paso inicial a menudo implica una reacción de Diels-Alder entre el ciclopentadieno y un dienófilo adecuado, como el fenilacetileno, para formar el núcleo del biciclo[2.2.1]heptano.
Hidroxilación: El compuesto bicíclico resultante luego se somete a hidroxilación para introducir el grupo hidroxilo en la posición 7. Esto se puede lograr utilizando reactivos como el tetróxido de osmio (OsO4) o el permanganato de potasio (KMnO4) en condiciones controladas.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener 1-Fenilbiciclo[2.2.1]heptan-7-ol puro.
Los métodos de producción industrial pueden implicar pasos similares, pero están optimizados para la síntesis a gran escala, centrándose en la rentabilidad y el rendimiento.
Análisis De Reacciones Químicas
1-Fenilbiciclo[2.2.1]heptan-7-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona utilizando reactivos como el trióxido de cromo (CrO3) o el clorocromato de piridinio (PCC).
Reducción: El compuesto se puede reducir para formar el alcano correspondiente utilizando catalizadores de hidrogenación como el paladio sobre carbón (Pd/C).
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución aromática electrofílica, como la nitración o la halogenación, utilizando reactivos como el ácido nítrico (HNO3) o el bromo (Br2).
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-Fenilbiciclo[2.2.1]heptan-7-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos materiales y fármacos.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar las interacciones enzima-sustrato y la unión proteína-ligando.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de 1-Fenilbiciclo[2.2.1]heptan-7-ol implica su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo puede formar enlaces de hidrógeno con macromoléculas biológicas, influyendo en su estructura y función. El grupo fenilo puede participar en interacciones π-π, modulando aún más la actividad del compuesto. Estas interacciones pueden afectar varios procesos celulares, incluidas la transducción de señales y las vías metabólicas.
Comparación Con Compuestos Similares
1-Fenilbiciclo[2.2.1]heptan-7-ol se puede comparar con otros compuestos similares, como:
7-Norbornanol: Carece del grupo fenilo, lo que lo hace menos versátil en términos de reactividad química y aplicaciones.
Borneol: Contiene una estructura bicíclica similar pero con diferentes sustituyentes, lo que lleva a propiedades químicas y biológicas distintas.
Isoborneol: Un isómero del borneol con diferente estereoquímica, lo que afecta su reactividad e interacciones.
La singularidad de 1-Fenilbiciclo[2.2.1]heptan-7-ol radica en su combinación del núcleo bicíclico y el grupo fenilo, lo que le confiere propiedades químicas y biológicas únicas.
Propiedades
Número CAS |
656259-96-0 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1-phenylbicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C13H16O/c14-12-10-6-8-13(12,9-7-10)11-4-2-1-3-5-11/h1-5,10,12,14H,6-9H2 |
Clave InChI |
UOIOEEJVUAQKCB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C2O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


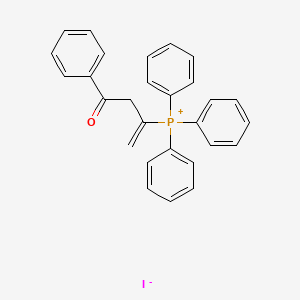
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
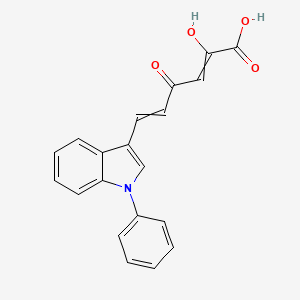

![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)

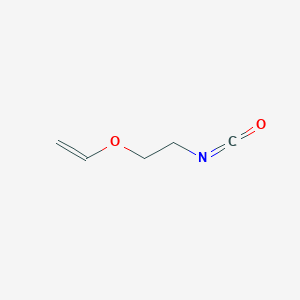
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
